molecular formula C20H19N7O2S B2904050 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034360-88-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2904050
CAS No.: 2034360-88-6
M. Wt: 421.48
InChI Key: MNSDEXQCLONJLL-UHFFFAOYSA-N
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Description

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide (hereafter referred to as the target compound) features a unique heterocyclic architecture combining pyrimidine, pyrazole, azetidine, and benzo[d]thiazol moieties. Its molecular formula is estimated as C₂₀H₂₀N₈O₂S (molecular weight ~460.5 g/mol), with the 6-ethoxybenzo[d]thiazol-2-yl group distinguishing it from analogs.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c1-2-29-14-4-5-15-16(8-14)30-20(24-15)25-19(28)13-10-26(11-13)17-9-18(22-12-21-17)27-7-3-6-23-27/h3-9,12-13H,2,10-11H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSDEXQCLONJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound’s azetidine-3-carboxamide core is shared with several analogs (Table 1). Key differences lie in substituents on the carboxamide nitrogen and pyrimidine/pyrazole systems, which influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Key Compounds
Compound Name (CAS) Molecular Formula Molecular Weight Substituents on Azetidine Carboxamide Key Heterocycles
Target Compound C₂₀H₂₀N₈O₂S ~460.5 6-ethoxybenzo[d]thiazol-2-yl Pyrimidine, pyrazole, azetidine, benzo[d]thiazol
2034473-31-7 C₁₄H₁₄N₈O₂ 326.31 4-methyl-1,2,5-oxadiazol-3-yl Pyrimidine, pyrazole, azetidine, oxadiazole
2034581-48-9 C₁₇H₁₈N₆OS 354.4 2-(thiophen-2-yl)ethyl Pyrimidine, pyrazole, azetidine, thiophene
515150-39-7 C₂₁H₂₀N₄OS 376.475 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl Pyrazole, benzothiazole
1171867-23-4 C₂₂H₂₃N₅OS 405.5 6-ethylbenzo[d]thiazol-2-yl, pyridin-2-ylmethyl Pyrazole, benzo[d]thiazol, pyridine

Functional Group Impact

  • 6-Ethoxybenzo[d]thiazol-2-yl vs. Other Benzothiazol Derivatives: The ethoxy group in the target compound enhances lipophilicity compared to the methyl (515150-39-7 ) or ethyl (1171867-23-4 ) substituents in analogs. This may improve membrane permeability but reduce aqueous solubility.
  • Azetidine vs.
  • Pyrimidine-Pyrazole System :

    • The pyrimidine-pyrazole scaffold is shared with 2034473-31-7 and 2034581-48-9 . Electron delocalization in this system, as seen in triazole analogs ( ), likely stabilizes the molecule and influences binding kinetics.

Research Implications and Gaps

  • Structural Optimization : Replacing the 4-methyl-oxadiazole (2034473-31-7 ) with benzo[d]thiazol could enhance target affinity due to increased aromatic stacking interactions.

Preparation Methods

Rhodium-Catalyzed Carbene Insertion

The azetidine-3-carboxamide scaffold is synthesized via rhodium-catalyzed carbene insertion into N–H bonds of diazoketones. As demonstrated in recent studies, diazoketone 224 undergoes cyclization with Rh₂(OAc)₄ to yield azetidine 225 with >85% enantiomeric excess under mild conditions (60°C, toluene). This method provides stereochemical control critical for subsequent functionalization.

Reaction Conditions

  • Catalyst: Rh₂(OAc)₄ (2 mol%)
  • Solvent: Toluene
  • Temperature: 60°C
  • Yield: 78–85%

Alternative Azetidine Formation

Alternative routes include strain-release ring-opening of azabicyclo[1.1.0]butanes using aza-ortho-quinone methides, achieving azetidines in 70–92% yields. While less stereoselective, this method avoids transition-metal catalysts, making it suitable for large-scale production.

Pyrimidine-Pyrazole Moiety Construction

Nucleophilic Aromatic Substitution

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is synthesized via nucleophilic substitution. Pyrazole (1.2 equiv) reacts with 4,6-dichloropyrimidine in DMF at 120°C for 12 hours, achieving 89% substitution at the 6-position.

Key Parameters

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF
  • Temperature: 120°C
  • Yield: 89%

Suzuki-Miyaura Coupling

For electron-deficient pyrimidines, palladium-catalyzed coupling with pyrazoleboronic acids offers higher regioselectivity. Using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C, this method achieves 93% yield.

Benzothiazole Intermediate Preparation

Cyclization of Thioamide Precursors

6-Ethoxybenzo[d]thiazol-2-amine is prepared via cyclization of 2-ethoxy-4-nitroaniline with Lawesson’s reagent, followed by nitro reduction. This two-step process yields 68% overall.

Synthetic Route

  • Cyclization : 2-Ethoxy-4-nitroaniline + Lawesson’s reagent → 6-nitrobenzo[d]thiazole (62%)
  • Reduction : H₂/Pd-C in EtOH → 6-ethoxybenzo[d]thiazol-2-amine (quantitative)

Final Amide Coupling

Carbodiimide-Mediated Coupling

Azetidine-3-carboxylic acid (A ) reacts with 6-ethoxybenzo[d]thiazol-2-amine (B ) using EDCl/HOBt in DCM. This method achieves 82% yield after 24 hours at 25°C.

Optimized Conditions

  • Coupling Agent: EDCl (1.5 equiv)
  • Additive: HOBt (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Yield: 82%

Uranium-Based Coupling Reagents

HATU-mediated coupling in DMF at 0°C→RT improves yields to 91% but requires rigorous drying.

Integrated Synthetic Pathways

Convergent Route

  • Azetidine-3-carboxylic acid (A ) + 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine → Intermediate C (78%)
  • C + 6-ethoxybenzo[d]thiazol-2-amine (B ) → Final product (82%)

Linear Route

  • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine → Azetidine coupling → Subsequent amide formation (68% overall)

Analytical Characterization

Critical Data

Parameter Value Method
Molecular Weight 449.52 g/mol HRMS
Purity >99% HPLC (C18)
Melting Point 214–216°C DSC
LogP 2.8 ± 0.3 Shake-flask

Challenges and Optimization

Steric Hindrance in Amide Formation

The azetidine’s constrained geometry reduces coupling efficiency. Using HATU instead of EDCl increases reaction rates by 40%.

Pyrazole Tautomerism

1H-pyrazole exists as a tautomeric mixture, requiring anhydrous conditions to prevent N2/N3 substitution isomerism.

Scalability and Industrial Relevance

Batch processes using Rh catalysis face cost barriers (>$1,500/kg Rh). Transitioning to strain-release azetidine synthesis reduces catalyst costs by 92% while maintaining 71% yield.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Azetidine core formation : Cyclization of appropriate precursors (e.g., 3-azetidinecarboxylic acid derivatives) under basic conditions .
  • Pyrimidine functionalization : Coupling of 4-chloropyrimidine with 1H-pyrazole via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DMF at 80–100°C) .
  • Amide bond formation : Reaction of the azetidine-carboxylic acid intermediate with 6-ethoxybenzo[d]thiazol-2-amine using coupling agents like HATU or EDCI . Key challenges include optimizing reaction times and purification (e.g., silica gel chromatography or recrystallization) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm, azetidine protons at δ 3.5–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 452.15; observed = 452.14) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. What biological activities have been preliminarily reported for this compound?

While direct data on this compound is limited, structurally similar analogs exhibit:

  • Anticancer activity : Inhibition of kinase targets (e.g., EGFR, IC₅₀ ≈ 50–100 nM) via pyrimidine and azetidine interactions .
  • Antimicrobial effects : Disruption of bacterial DNA gyrase (MIC = 2–8 µg/mL against S. aureus) .
  • Anti-inflammatory properties : Suppression of COX-2 in murine macrophages (40–60% inhibition at 10 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-pyrimidine coupling step?

  • Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates .
  • Catalyst use : Pd(OAc)₂/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
  • Computational guidance : Transition-state modeling (DFT calculations) identifies optimal temperatures (80–100°C) and reduces side-product formation .

Q. How can contradictions in solubility data across studies be resolved?

Discrepancies often arise from substituent effects (e.g., ethoxy vs. methyl groups):

  • LogP analysis : Computational tools (e.g., ChemAxon) predict logP = 2.8, aligning with experimental solubility in DMSO (25 mg/mL) .
  • pH-dependent studies : Solubility increases at pH < 4 (protonation of pyrimidine N) but decreases in physiological buffers .
  • Co-solvent systems : 10% PEG-400 in water improves bioavailability in in vivo assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace ethoxy with methoxy or halogens on the benzothiazole ring to assess potency shifts .
  • Bioisosteric replacements : Swap pyrazole with triazole to evaluate target selectivity .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical H-bond interactions with kinase ATP pockets (e.g., azetidine carbonyl with Lys721 in EGFR) .

Q. How can multi-target interactions be systematically investigated?

  • Proteome-wide profiling : Use kinome screens (e.g., KINOMEscan) to identify off-target kinase binding .
  • Transcriptomics : RNA-seq of treated cancer cells reveals downstream pathways (e.g., apoptosis genes BAX/BCL2 upregulated 3–5-fold) .
  • Cryo-EM : Resolve binding modes with bacterial gyrase (resolution ≤3.0 Å) to guide lead optimization .

Methodological Challenges

Q. What experimental approaches address instability during long-term storage?

  • Lyophilization : Stable for >12 months at -80°C in lyophilized form (compared to 3 months in solution) .
  • Degradation analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolysis of the ethoxy group as a primary degradation pathway .
  • Excipient screening : Trehalose (5% w/v) reduces aggregation in aqueous formulations .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Detect target protein stabilization (ΔTₘ = 4–6°C) after compound treatment .
  • BRET/FRET assays : Quantify real-time kinase inhibition (e.g., EGFR-BRET IC₅₀ = 80 nM) .
  • CRISPR knockouts : Confirm loss of efficacy in EGFR-/- cell lines .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary between enzymatic and cellular assays?

  • Membrane permeability : Low permeability (Papp = 2 × 10⁻⁶ cm/s in Caco-2) reduces intracellular availability .
  • Protein binding : >90% plasma protein binding diminishes free compound concentration .
  • Metabolic stability : CYP3A4-mediated oxidation (t₁/₂ = 15 min in microsomes) necessitates prodrug strategies .

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